2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential as a pharmacological agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine typically involves the nucleophilic substitution reaction of quinazoline derivatives with aryl amines. One common method involves the reaction of 2-phenylquinazolin-4-amine with pyridin-4-ylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Aryl amines, alkyl halides, dimethylformamide.
Major Products Formed:
- Quinazoline N-oxides (oxidation)
- Reduced quinazoline derivatives (reduction)
- Substituted quinazoline derivatives (substitution)
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 2-phenylquinazolin-4-amine
- N-(pyridin-4-yl)quinazolin-4-amine
- 2-phenyl-N-(pyridin-2-yl)quinazolin-4-amine
Comparison: 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs . The presence of both phenyl and pyridinyl groups enhances its potential as a versatile pharmacophore .
Properties
Molecular Formula |
C19H14N4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-phenyl-N-pyridin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C19H14N4/c1-2-6-14(7-3-1)18-22-17-9-5-4-8-16(17)19(23-18)21-15-10-12-20-13-11-15/h1-13H,(H,20,21,22,23) |
InChI Key |
QGWNGFYEPGNYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.